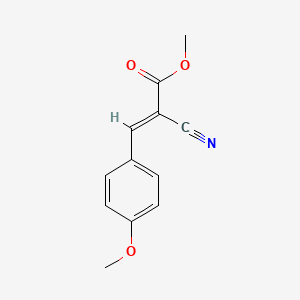

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Description

BenchChem offers high-quality Methyl 2-cyano-3-(4-methoxyphenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyano-3-(4-methoxyphenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFCPVVFVXSZSK-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

[1]

Chemical Identity & Nomenclature

Common Name: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS Registry Number: 14479-58-4 Molecular Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol [1]

IUPAC Name Derivation

The systematic naming follows the IUPAC hierarchy of functional groups. The principal functional group determines the suffix and numbering direction.

-

Principal Group: The Ester (-COOCH₃) has higher priority than the Nitrile (-CN). Thus, the suffix is -oate .

-

Parent Chain: The longest carbon chain containing the principal group and the double bond is a 3-carbon chain: Prop-2-enoate .

-

Numbering: Numbering starts at the carbonyl carbon (C1).

-

Stereochemistry: The configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

At C2: The Ester group (-COOMe) has higher priority than the Cyano group (-CN) due to the atomic number of the first point of difference (Oxygen > Nitrogen).

-

At C3: The 4-Methoxyphenyl ring has higher priority than the Hydrogen atom.

-

Configuration: Steric hindrance typically forces the bulky Phenyl and Ester groups to be on opposite sides (trans). Since the two high-priority groups (Phenyl and Ester) are on opposite sides, this is the (E)-isomer .

-

Full Systematic Name: Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Structural Visualization

The molecule features a "push-pull" electronic system where the electron-rich methoxy group donates electron density into the conjugated system, while the electron-withdrawing cyano and ester groups at the

Synthetic Pathway: Knoevenagel Condensation

The industrial and laboratory standard for synthesizing this compound is the Knoevenagel Condensation . This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.

Reaction Scheme

-

Reactant A: 4-Methoxybenzaldehyde (p-Anisaldehyde)

-

Catalyst: Weak base (Piperidine,

-alanine, or Ionic Liquids like DIPEAc) -

Solvent: Ethanol or Methanol (Green chemistry compatible)

Experimental Protocol

This protocol describes a self-validating system where the product precipitates upon cooling, driving the equilibrium forward.

Materials:

-

p-Anisaldehyde (10 mmol)

-

Methyl Cyanoacetate (10 mmol)

-

Piperidine (0.5 mmol, Catalyst)

-

Ethanol (20 mL)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde (1.36 g) and methyl cyanoacetate (0.99 g) in 20 mL of ethanol.

-

Catalysis: Add 2-3 drops of piperidine (or 0.5 mmol). The solution may turn slightly yellow, indicating the formation of the iminium intermediate or initial deprotonation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).[7] The product spot will appear distinct from the aldehyde starting material.

-

Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C). The target compound, being less soluble in cold ethanol than the starting materials, will crystallize as a solid.

-

Filtration: Vacuum filter the precipitate. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Purification: Recrystallize from hot ethanol or methanol to obtain high-purity needles.

Synthetic Workflow Diagram

Caption: Figure 1. Step-by-step synthetic workflow for the Knoevenagel condensation of methyl cyanoacetate and p-anisaldehyde.

Mechanistic Analysis

The reaction proceeds via a base-catalyzed aldol-like condensation mechanism.

-

Deprotonation: The base (Piperidine) deprotonates the

-carbon of methyl cyanoacetate (the "active methylene" group), forming a resonance-stabilized enolate carbanion. The acidity of these protons is enhanced by the flanking electron-withdrawing Cyano (-CN) and Ester (-COOMe) groups. -

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of p-anisaldehyde.

-

Proton Transfer: The resulting alkoxide intermediate picks up a proton to form a

-hydroxy intermediate (aldol adduct). -

Dehydration (E1cB-like): The base facilitates the elimination of a water molecule. The driving force is the formation of the extended conjugated system (Phenyl ring

Double Bond

Reaction Mechanism Diagram

Caption: Figure 2. Mechanistic pathway showing the transformation from active methylene to the final conjugated acrylate.

Physicochemical Properties & Applications

Physical Data Table

| Property | Value / Description |

| Physical State | Crystalline Solid (Needles) |

| Color | White to Pale Yellow |

| Melting Point | 100–110°C (Approximate for Methyl ester); Note: Ethyl analog melts at 77–80°C [1] |

| Solubility | Soluble in DCM, Ethyl Acetate, Hot Ethanol.[6] Insoluble in Water. |

| UV Absorption |

Applications

-

UV Filtration: The extended conjugation allows the molecule to absorb high-energy UVB radiation and dissipate it harmlessly as heat. This makes it a structural analog to commercial sunscreens like Octocrylene.

-

Synthetic Intermediate: The electron-deficient double bond is highly reactive toward nucleophiles (Michael addition) and dienes (Diels-Alder), making it a versatile precursor for synthesizing:

-

Pyrazoles: Via reaction with hydrazines.

-

Coumarins: Via intramolecular cyclization.

-

Pharmaceutical Scaffolds: Used in the synthesis of antihypertensive and anticancer agents [2].

-

References

-

Merugu, S. K., & Bollikolla, H. B. (2015). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 59(4), 272-281. Link

-

Suchetan, P. A., et al. (2013).[3] Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.[3] Acta Crystallographica Section E, E69, o1610.[3] Link

-

TCI Chemicals. Product Specification: Methyl 3-(4-Methoxyphenyl)acrylate (Structural Analog). Link

-

PubChem.[8] Compound Summary: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CID 1549779).[9] Link

Sources

- 1. CAS 14479-58-4: 2-Propenoic acid, 2-cyano-3-(4-methoxyphen… [cymitquimica.com]

- 2. uvabsorber.com [uvabsorber.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. mdpi.com [mdpi.com]

- 6. EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]

- 7. jmcs.org.mx [jmcs.org.mx]

- 8. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 9. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3 | CID 1549779 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Introduction: Unveiling a Versatile Chemical Scaffold

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, identified by the CAS number 14479-58-4 , is a fascinating molecule that stands at the intersection of materials science and medicinal chemistry.[1][2][3] As a member of the cyanoacrylate family, it shares the characteristic rapid polymerization that has made its simpler analogs famous as "super glues." However, the presence of the methoxyphenyl group imparts unique electronic and steric properties, opening avenues for its application in more specialized fields, particularly in the realm of drug development and biomedical research. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential as a bioactive agent.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in research and development. Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a solid at room temperature, a property that distinguishes it from the more common, shorter-chain liquid cyanoacrylates.[2] Key properties are summarized in the table below:

| Property | Value | Source |

| CAS Number | 14479-58-4 | , |

| Molecular Formula | C₁₂H₁₁NO₃ | , |

| Molecular Weight | 217.22 g/mol | , |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| InChI Key | MCFCPVVFVXSZSK-JXMROGBWSA-N | |

| SMILES | COC1=CC=C(C=C1)C=C(C#N)C(=O)OC |

Synthesis and Mechanism: The Knoevenagel Condensation

The most common and efficient method for synthesizing α-cyanoacrylates is the Knoevenagel condensation.[4][5][6] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In the case of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, the synthesis involves the reaction of 4-methoxybenzaldehyde with methyl cyanoacetate.

The mechanism of the Knoevenagel condensation is a well-established process in organic chemistry. The basic catalyst, often a primary or secondary amine like piperidine, deprotonates the α-carbon of the methyl cyanoacetate, which is rendered acidic by the adjacent electron-withdrawing nitrile and ester groups. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration of the aldol-like intermediate yields the final product.

Caption: Knoevenagel condensation workflow for the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from the synthesis of the analogous ethyl ester and is expected to yield the desired methyl ester with minor modifications.[7]

Materials:

-

4-Methoxybenzaldehyde

-

Methyl cyanoacetate

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine equimolar amounts of 4-methoxybenzaldehyde and methyl cyanoacetate in toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 mol%) to the reaction mixture.

-

Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the condensation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and then with brine in a separatory funnel.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development: A Scaffold of Potential

While direct therapeutic applications of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate are not extensively documented, the broader class of cyanoacrylates and related structures have shown significant promise in medicinal chemistry and drug development.[8]

Tissue Adhesives and Drug Delivery

Cyanoacrylates are well-known for their use as tissue adhesives in surgery and wound closure.[9][10][11] The presence of the methoxyphenyl group in the target molecule could modulate the adhesive properties and biocompatibility. Furthermore, nanoparticles formulated from cyanoacrylate polymers are being explored for controlled drug delivery.[4] The specific chemical functionalities of this molecule could be exploited to encapsulate and release therapeutic agents in a targeted manner.

Bioactive Properties of the Cyanoacrylate Scaffold

The α,β-unsaturated nitrile moiety is a key feature of this molecule and is known to be a Michael acceptor. This reactivity can be harnessed for the design of covalent inhibitors of enzymes. The nitrile group itself can act as an electrophilic warhead, forming covalent bonds with nucleophilic residues in the active sites of target proteins.[12] This approach has been successfully used in the development of drugs for various diseases.

Furthermore, various substituted cyanoacrylates have been reported to exhibit a range of biological activities, including:

-

Antitumor activity: Some cyanoacrylate derivatives have shown cytotoxicity against cancer cell lines.[8]

-

Herbicidal and Fungicidal activity: The cyanoacrylate scaffold is present in some commercially used pesticides.[8]

The 4-methoxyphenyl group in Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a common motif in many biologically active compounds and can influence properties such as metabolic stability and target binding.

Caption: Potential applications of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate in drug development.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. It is classified as harmful if swallowed.[3] It is advisable to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a compound with a rich chemistry and significant potential for a variety of applications. Its synthesis via the Knoevenagel condensation is straightforward, and its unique combination of a reactive cyanoacrylate core and a biologically relevant methoxyphenyl substituent makes it an attractive target for further investigation in materials science, and particularly in the field of drug discovery and development. As our understanding of the biological activities of functionalized cyanoacrylates grows, we can expect to see this and similar molecules play an increasingly important role in the development of new therapeutic agents and biomedical technologies.

References

-

PubChem. Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate. [Link]

-

International Labour Organization. ICSC 1272 - METHYL 2-CYANOACRYLATE. [Link]

-

Inchem. ICSC 1272 - METHYL 2-CYANOACRYLATE. [Link]

-

ResearchGate. Surgical and Medical Applications of Cyanoacrylate Glue. [Link]

-

Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. [Link]

-

Ramos Carriles, Y., et al. (2012). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Molecules, 17(10), 11759-11768. [Link]

-

Sancak, S., et al. (2016). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. Turkish journal of urology, 42(4), 290–296. [Link]

-

de Oliveira, A. F. B., et al. (2022). Cyanoacrylate Adhesives for Cutaneous Wound Closure. Medicina, 58(9), 1249. [Link]

-

Li, Y., et al. (2020). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 25(18), 4238. [Link]

- Google Patents.

-

da Silva, A. F., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 14(3), 393–410. [Link]

-

ACS Publications. Combining Residue Substitution and Deletion Engineering Enhances the Substrate Acceptance of Ene-Reductase for Highly Enantioselective Synthesis of β-Cyano Ester Scaffolds. [Link]

-

Afinitica. Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). [Link]

-

MDPI. Clinical Applications and Efficacy of Cyanoacrylates in Oral Surgery and Periodontology: A Scoping Review. [Link]

-

SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Clinical Applications and Efficacy of Cyanoacrylates in Oral Surgery and Periodontology: A Scoping Review. [Link]

- Google Patents.

-

Der Pharma Chemica. Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive. [Link]

- Google Patents.

-

MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

- Google Patents.

-

PubMed. A novel inhibitor for Fe-type nitrile hydratase: 2-cyano-2-propyl hydroperoxide. [Link]

-

National Center for Biotechnology Information. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

-

Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

-

Journal of the Mexican Chemical Society. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

-

ResearchGate. Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. [Link]

-

Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

Sources

- 1. 14479-58-4|Methyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate|BLD Pharm [bldpharm.com]

- 2. methyl 2-cyano-3-(4-methoxyphenyl)acrylate | 14479-58-4 [sigmaaldrich.com]

- 3. Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate | C12H11NO3 | CID 2843358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 6. caribjscitech.com [caribjscitech.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Profiling of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Executive Summary & Chemical Identity[1]

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 14479-58-4) represents a critical class of

This guide provides an authoritative breakdown of its spectroscopic signature, synthesizing high-field NMR data, vibrational spectroscopy, and synthesis protocols to establish a self-validating analytical standard.

| Property | Data |

| IUPAC Name | Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |

| CAS Registry Number | 14479-58-4 |

| Molecular Formula | |

| Molecular Weight | 217.22 g/mol |

| Appearance | White Crystalline Solid |

| Melting Point | 64 °C (Lit.) |

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the compound is best prepared via a Knoevenagel condensation. This reaction is thermodynamically driven to favor the E-isomer due to steric repulsion between the aryl ring and the ester group in the Z-isomer.

Validated Synthesis Protocol

Reaction: 4-Methoxybenzaldehyde + Methyl Cyanoacetate

Reagents:

-

4-Methoxybenzaldehyde (1.0 eq)

-

Methyl cyanoacetate (1.1 eq)

-

Piperidine (Catalytic amount, 0.1 eq)

-

Ethanol (Solvent)

Procedure:

-

Dissolution: Dissolve 4-methoxybenzaldehyde and methyl cyanoacetate in ethanol at room temperature.

-

Catalysis: Add piperidine dropwise. The solution will likely warm slightly (exothermic).

-

Reflux: Heat the mixture to reflux for 2–3 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 7:3).

-

Crystallization: Cool the mixture to 0°C. The product precipitates as a white solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to remove trace piperidine or unreacted aldehyde.

Reaction Workflow Diagram

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The

H NMR Data (500 MHz, CDCl

)

The following assignments are based on high-resolution literature data.

| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 8.18 | Singlet (s) | 1H | Vinyl C-H ( | Deshielded by geminal CN and Ester groups; diagnostic for E-isomer. |

| 8.01 | Doublet (d, J=8.9 Hz) | 2H | Ar-H (Ortho to alkene) | Deshielded by the conjugated electron-withdrawing acrylate system. |

| 7.00 | Doublet (d, J=8.9 Hz) | 2H | Ar-H (Ortho to OMe) | Shielded by the electron-donating methoxy group (resonance effect). |

| 3.92 | Singlet (s) | 3H | Ester | Typical methyl ester shift. |

| 3.90 | Singlet (s) | 3H | Ether | Typical aromatic methoxy shift. |

Note: The proximity of the two methyl signals (3.92 and 3.90 ppm) requires high-field (>300 MHz) resolution for accurate integration.

C NMR Data (Inferred/Standard)

-

Carbonyl (C=O): ~163 ppm

-

Vinyl C (

): ~155 ppm (Deshielded) -

Aromatic C-O: ~164 ppm

-

Nitrile (CN): ~116 ppm

-

Vinyl C (

): ~100 ppm (Shielded by resonance) -

Methoxy/Methyl: ~55 ppm / ~53 ppm

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides rapid confirmation of the functional groups.

-

Nitrile (

): A sharp, distinct band at 2220 cm -

Ester Carbonyl (

): Strong absorption at 1720–1730 cm -

Alkene (

): A band near 1600 cm -

Ether (

): Strong stretching vibrations around 1250 cm

UV-Vis Spectroscopy

As a donor-acceptor conjugated system (Push-Pull alkene), the molecule exhibits strong absorption in the UVA/UVB region.

- : 310–320 nm (Ethanol).

-

Mechanism:

transition involving charge transfer from the methoxy donor to the cyano/ester acceptor.

Structural Logic & Assignment Diagram

The following diagram illustrates the correlation between the chemical structure and the observed spectral signals.

References

-

Hayashi, T., et al. (2005). "Rhodium/Chiral Diene-Catalyzed Asymmetric 1,4-Addition." Supporting Information. Retrieved from (Provides authoritative 500 MHz NMR data for CAS 14479-58-4).

-

Quiroga, J., et al. (2011). "Using a warm dioxane/MeOH/NaBH4 mixture as convenient medium for the selective chemical reduction." Revista Colombiana de Química. Retrieved from (Provides Melting Point and Synthesis yield data).

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 10696376, Methyl 2-cyano-3-(4-methoxyphenyl)acrylate." Retrieved from .

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-Cyano-3-(4-methoxyphenyl)acrylate

Prepared by: Senior Application Scientist

Foreword: Elucidating Molecular Architecture

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a substituted cyanoacrylate, a class of compounds renowned for their utility in organic synthesis and materials science, particularly in the formulation of adhesives and polymers.[1] The precise arrangement of its constituent functional groups—cyano, ester, alkene, and a methoxy-substituted phenyl ring—governs its chemical reactivity and physical properties. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique to confirm the molecular structure of this compound by probing its vibrational modes.[2]

This guide provides a comprehensive exploration of the infrared spectrum of methyl 2-cyano-3-(4-methoxyphenyl)acrylate. It is designed for researchers and professionals in drug development and materials science, offering not just a theoretical overview but a practical framework for acquiring and interpreting the spectral data. We will delve into the causality behind the observed absorption bands, present a validated experimental protocol, and provide a detailed analysis to empower users to confidently identify and characterize this molecule.

The Subject Molecule: Structure and Vibrational Degrees of Freedom

To interpret an IR spectrum, one must first understand the molecule's structure and the types of vibrations it can undergo. Each covalent bond can be conceptualized as a spring, capable of stretching and bending at specific frequencies when excited by infrared radiation.[3]

The structure of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate incorporates several key functional groups, each with characteristic vibrational frequencies.

Caption: Molecular Structure of Methyl 2-Cyano-3-(4-methoxyphenyl)acrylate.

The principal vibrational modes we expect to observe are:

-

C-H Vibrations: Stretching and bending from the aromatic ring, the alkene, and the methyl/methoxy groups.

-

C≡N Triple Bond Stretch: A highly characteristic vibration of the cyano group.

-

C=O Double Bond Stretch: A strong, prominent signal from the ester carbonyl group.

-

C=C Double Bond Stretch: From the acrylate backbone.

-

C-O Single Bond Stretches: From the ester and ether linkages.

-

Aromatic Ring Vibrations: C=C stretching within the phenyl ring.

Experimental Principles: Attenuated Total Reflectance (ATR) FTIR

For the analysis of solid or liquid organic compounds, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is an exceptionally efficient and reliable method.[4][5] This technique obviates the need for extensive sample preparation, such as creating KBr pellets, making it ideal for rapid and reproducible analysis.[6]

The core principle involves placing the sample in direct contact with an internal reflection element (IRE), typically a diamond crystal. An infrared beam is directed through the crystal at an angle greater than the critical angle, causing it to reflect internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample. If the sample contains functional groups that absorb at the frequency of the IR radiation, the evanescent wave is attenuated. This attenuation is detected and converted into an infrared spectrum.[6]

Validated Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol outlines a self-validating system for obtaining a clean and interpretable IR spectrum of solid Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.

-

Sample: A small quantity (a few milligrams) of solid Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Experimental Workflow

-

System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe dampened with isopropanol. This removes any residual contaminants that could interfere with the measurement.

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, initiate a background scan.

-

Causality: The background scan measures the absorbance of the ambient environment (e.g., atmospheric CO₂ and water vapor) and the instrument itself. This spectrum is automatically subtracted from the sample spectrum to provide a true representation of the sample's absorbance.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the center of the diamond crystal.

-

Lower the integrated pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Causality: Good contact is critical for the evanescent wave to effectively penetrate the sample, ensuring a strong and high-quality signal.[7]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Validation:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Self-Validation: A successful measurement is indicated by a stable, flat baseline in regions of no absorbance and the absence of strong, sharp peaks from atmospheric water vapor (around 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹) or CO₂ (around 2350 cm⁻¹).

-

-

Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 2.

Sources

"Methyl 2-cyano-3-(4-methoxyphenyl)acrylate" synonyms and trade names

An Advanced Analysis of Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary & Chemical Identity

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 65576-66-1) is a functionalized cinnamic acid derivative belonging to the cyanoacrylate family.[1] Unlike its aliphatic cousins (e.g., methyl 2-cyanoacrylate) known as "super glues," this aromatic derivative is a stable crystalline solid. It serves as a critical Michael acceptor in medicinal chemistry and a chromophore in material science for UV filtration.

This guide details its chemical behavior, validated synthesis protocols, and its role as a pharmacophore scaffold, distinguishing it from industrial adhesives.

1.1 Nomenclature & Identifiers

| Category | Data |

| IUPAC Name | Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |

| Common Synonyms | Methyl |

| CAS Number | 65576-66-1 (General), 14479-58-4 (E-isomer) |

| Molecular Formula | C |

| Molecular Weight | 217.22 g/mol |

| SMILES | COc1ccc(C=C(C#N)C(=O)OC)cc1 |

1.2 Trade Names & Commercial Status

Unlike downstream consumer UV filters (e.g., Octocrylene), this molecule is primarily distributed as a Fine Chemical Intermediate . It does not possess a widely recognized consumer trade name (like "Tylenol"). Instead, it is identified by catalog codes in the pharmaceutical supply chain:

-

Research Grade: Sold simply as "Methyl 2-cyano-3-(4-methoxyphenyl)acrylate" by suppliers like Sigma-Aldrich, BLD Pharm, and TCI.

-

Industrial Class: Often categorized under "Cyanoacrylate UV Absorber Intermediates."

Core Chemistry & Synthesis Workflow

The synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate relies on the Knoevenagel Condensation . This reaction is thermodynamically driven by the formation of a conjugated system, typically catalyed by a weak base.

2.1 Validated Synthesis Protocol (Green Chemistry Approach)

Rationale: Traditional methods use toxic bases (piperidine) and benzene. The following protocol utilizes Diisopropylethylammonium acetate (DIPEAc) in hexane/ethanol, offering higher yields and easier work-up (Reference 1).

Reagents:

-

4-Methoxybenzaldehyde (Anisaldehyde) (10 mmol)

-

Methyl cyanoacetate (10 mmol)

-

Catalyst: DIPEAc (1 mmol) or

-Alanine (aqueous media variant) -

Solvent: Ethanol or Hexane

Step-by-Step Methodology:

-

Charging: In a 50 mL round-bottom flask, combine 10 mmol of 4-Methoxybenzaldehyde and 10 mmol of Methyl cyanoacetate.

-

Catalysis: Add 10 mL of solvent and 1.0 mmol of catalyst.

-

Reflux: Heat the mixture to 65–70 °C. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product spot will appear less polar than the aldehyde.

-

Completion: Reaction typically completes within 3–6 hours.

-

Work-up: Cool the mixture to 4 °C. The product often precipitates directly.

-

Purification: Filter the solid. Recrystallize from hot ethanol to yield white/off-white crystals.

Yield Expectation: >90% Melting Point: 77–80 °C (Self-validation check: If MP < 75°C, impurities or moisture are present).

2.2 Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle and the dehydration step essential for product formation.

Figure 1: Knoevenagel condensation pathway. The active methylene of the cyanoacetate attacks the carbonyl of the anisaldehyde.

Pharmaceutical & Biological Applications

This molecule is not just a UV filter; it is a potent Pharmacophore Scaffold . Its biological activity stems largely from its structure as a vinyl nitrile—a "Michael Acceptor."

3.1 Mechanism of Action: Covalent Inhibition

In drug design, the

-

Target Interaction: The cyano and ester groups withdraw electron density, making the double bond highly reactive toward thiols (-SH).

-

Therapeutic Relevance: Derivatives of this scaffold have shown activity against:

-

Cancer Cell Lines: A549 (Lung), HT-29 (Colon) (Reference 1).

-

Microbial Targets: Inhibition of bacterial enzymes via covalent modification.

-

3.2 Biological Pathway Diagram

This diagram details how the molecule interacts with a biological target (Enzyme-Cysteine).

Figure 2: The Michael Addition mechanism where the scaffold covalently binds to cysteine residues in biological targets.

Physical Properties & Characterization Data

Researchers must verify the identity of the synthesized or purchased compound using the following standard values.

| Property | Value / Characteristic | Note |

| Physical State | White to off-white crystalline solid | Distinct from liquid cyanoacrylates |

| Melting Point | 77 – 80 °C | Sharp range indicates high purity |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | Poorly soluble in water |

| IR Spectrum | Nitrile and Ester stretches are diagnostic | |

| The vinyl proton singlet is the key confirmation of condensation |

Handling & Safety (E-E-A-T)

While less volatile than methyl 2-cyanoacrylate (super glue), this compound is a skin and eye irritant .

-

Hazard Class: Irritant (H315, H319).

-

Storage: Store at room temperature (15-25°C) in a desiccator. Moisture can cause slow hydrolysis of the ester, though the solid is relatively stable.

-

Differentiation Warning: Do NOT confuse with Methyl 2-cyanoacrylate (CAS 137-05-3). The latter is a liquid monomer that polymerizes instantly upon contact with weak bases (water/skin). The topic molecule (CAS 65576-66-1) is a stable solid and does not polymerize instantly.

References

-

Bollikolla, H. B., et al. (2022).[2] "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 67(1).

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1549779, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate" (Analogous Methyl ester data extrapolated). PubChem.

-

Sigma-Aldrich. (2024). "Product Specification: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate." Sigma-Aldrich Catalog.

Sources

Methodological & Application

Application Note & Synthesis Protocol: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, a valuable compound in organic synthesis. The protocol is centered around the Knoevenagel condensation, a classic and efficient carbon-carbon bond-forming reaction. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product characterization and validation, and addresses critical safety considerations. The content is designed for researchers in organic chemistry, materials science, and drug development, offering both practical instructions and the theoretical basis for the synthetic choices involved.

Scientific Principle: The Knoevenagel Condensation

The synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is achieved via the Knoevenagel condensation. This reaction is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1] In this specific application, 4-methoxybenzaldehyde reacts with methyl cyanoacetate in the presence of a piperidine catalyst.

Causality of Component Selection:

-

4-Methoxybenzaldehyde: The aldehyde provides the electrophilic carbonyl carbon. The electron-donating methoxy group on the phenyl ring activates the aromatic system.

-

Methyl Cyanoacetate: This is the active methylene compound. The presence of two strong electron-withdrawing groups (cyano and ester) significantly increases the acidity of the α-protons, facilitating their removal by a weak base to form a stabilized carbanion (enolate).[1]

-

Piperidine: A secondary amine that serves as an effective basic catalyst. Its role is twofold: it deprotonates the methyl cyanoacetate to form the nucleophilic enolate, and it can react with the aldehyde to form a more electrophilic iminium ion intermediate, which accelerates the reaction.[2][3] The catalyst is regenerated at the end of the reaction cycle.[3]

The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the final α,β-unsaturated product.[1]

Caption: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization to ensure the identity and purity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Quantity (per reaction) | Molar Mass ( g/mol ) | Moles (mmol) |

| 4-Methoxybenzaldehyde | ≥98% | e.g., Sigma-Aldrich | 1.36 g | 136.15 | 10.0 |

| Methyl Cyanoacetate | ≥99% | e.g., Sigma-Aldrich | 0.99 g (0.89 mL) | 99.09 | 10.0 |

| Piperidine | ≥99% | e.g., Sigma-Aldrich | ~0.085 g (0.1 mL) | 85.15 | ~1.0 (cat.) |

| Methanol | ACS Grade | e.g., Fisher Scientific | 25 mL | - | - |

| Round-bottom flask (50 mL) | - | - | 1 | - | - |

| Magnetic stirrer and stir bar | - | - | 1 | - | - |

| Condenser | - | - | 1 | - | - |

| Buchner funnel and filter paper | - | - | 1 set | - | - |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | As needed | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) and methyl cyanoacetate (0.99 g, 10.0 mmol).

-

Solvent Addition: Add 15 mL of methanol to the flask. Stir the mixture at room temperature until all the solids have dissolved.

-

Catalyst Addition: Using a micropipette, add piperidine (~0.1 mL, 1.0 mmol) to the reaction mixture. Causality Note: Piperidine is added last to initiate the reaction after the reactants are fully solubilized, ensuring a homogenous reaction environment.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically exothermic, and a precipitate (the product) should begin to form within 30-60 minutes.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to 4-methoxybenzaldehyde has disappeared. The total reaction time is typically 2-4 hours.

-

Product Isolation (Work-up): Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter paper with two portions of cold methanol (5 mL each) to remove any unreacted starting materials and residual catalyst.

-

Drying: Dry the product in a vacuum oven at 40-50°C or air-dry to a constant weight. The expected product is a pale yellow or white solid.

Purification (Recrystallization)

If further purification is required (as determined by melting point or spectroscopic analysis), the crude product can be recrystallized from a minimal amount of hot methanol or ethanol. Dissolve the solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Filter the purified crystals and dry as described above.

Characterization and Validation

| Parameter | Expected Result |

| Appearance | Pale yellow or white crystalline solid. |

| Yield | Typically >85% (Crude). |

| Melting Point | 77-80 °C (for the analogous ethyl ester, expect a similar range for the methyl ester).[4] |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.2 (s, 1H, vinylic-H), ~8.0 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.9 (s, 3H, Ar-OCH₃), ~3.9 (s, 3H, Ester-OCH₃). Note: Values are predicted based on the ethyl ester analog and similar structures.[4][5][6] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~163 (C=O), ~163 (Ar-C-O), ~155 (C=C-Ar), ~133 (Ar-C), ~124 (Ar-C), ~116 (CN), ~114 (Ar-C), ~100 (C=C-CN), ~55 (Ar-OCH₃), ~53 (Ester-OCH₃). Note: Values are predicted based on the ethyl ester analog.[4] |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~2220 (C≡N stretch), ~1720 (C=O stretch, ester), ~1600 (C=C stretch, alkene and aromatic), ~1260, 1170 (C-O stretch). Note: Values are predicted based on the ethyl ester analog.[4] |

Workflow Visualization

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions and Waste Disposal

-

General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Reagent-Specific Hazards:

-

Methyl Cyanoacetate: Irritant. Avoid contact with skin and eyes.[7][8] Vapors can be irritating to the respiratory system.[7][8] In case of a spill, absorb with an inert material.

-

Piperidine: Flammable, toxic, and corrosive. Handle with extreme care. It can cause severe skin burns and eye damage. Store away from heat and ignition sources.

-

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate: As a cyanoacrylate, it may cause skin and eye irritation and can bond skin rapidly.[7] Avoid breathing vapors, which can irritate the respiratory system.[9][10]

-

-

Waste Disposal:

-

The piperidine-containing filtrate should be treated as hazardous organic waste and collected in a designated, labeled container. Do not pour down the drain.

-

Solid waste and used TLC plates should be disposed of in the appropriate solid chemical waste container.

-

Follow all local and institutional regulations for chemical waste disposal.

-

References

- CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents.

-

Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. Available at: [Link]

-

Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. Available at: [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at: [Link]

- EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents.

-

Knoevenagel condensation - Wikipedia. Available at: [Link]

-

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - ResearchGate. Available at: [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

-

Material Safety Data Sheet - ML100 – Methyl Cyanoacrylate Adhesive. Available at: [Link]

-

Common Name: METHYL 2-CYANOACRYLATE HAZARD SUMMARY - NJ.gov. Available at: [Link]

-

Additional experimental data - Beilstein Journals. Available at: [Link]

-

How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. Available at: [Link]

-

Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. Available at: [Link]

-

¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate - ResearchGate. Available at: [Link]

-

METHYL 2-CYANOACRYLATE | Occupational Safety and Health Administration - OSHA. Available at: [Link]

-

Phosphane-Catalyzed Knoevenagel Condensation - Organic Chemistry Portal. Available at: [Link]

-

Material Safety Data Sheet - Permabond. Available at: [Link]

-

Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate - CDC. Available at: [Link]

-

Supplementary Information - J. Mex. Chem. Soc. Available at: [Link]

-

Methyl(2Z)-3-(4-methoxyphenyl)-2-(thiocyanatomethyl)acrylate | C13H13NO3S - ATB. Available at: [Link]

-

4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate - MDPI. Available at: [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jmcs.org.mx [jmcs.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. adhesivernd.com [adhesivernd.com]

- 8. www1.mscdirect.com [www1.mscdirect.com]

- 9. nj.gov [nj.gov]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate [cdc.gov]

Application Note: High-Purity Synthesis and Application of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate in Heterocyclic Drug Discovery

Topic: "Methyl 2-cyano-3-(4-methoxyphenyl)acrylate" as a precursor for drug synthesis Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 14479-58-4) represents a critical class of "push-pull" alkenes utilized in the synthesis of bioactive heterocycles. Characterized by an electron-deficient alkene flanked by a nitrile and an ester group, this compound serves as a potent Michael acceptor and a dipolarophile.

In modern drug discovery, this scaffold is a primary intermediate for synthesizing pyrano[2,3-c]pyrazoles (potential anti-inflammatory and anticancer agents) and functionalized pyrroles . Furthermore, its reactivity with thiols makes it a valuable probe for cysteine-targeting covalent inhibitors. This guide provides validated protocols for its synthesis, purification, and downstream application in heterocyclic library generation.

Chemical Profile & Mechanism[1][2][3][4]

The molecule features a

| Property | Specification |

| IUPAC Name | Methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |

| CAS Number | 14479-58-4 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Physical State | Crystalline Solid (Pale Yellow) |

| Solubility | Soluble in DCM, DMSO, DMF, Hot Ethanol; Insoluble in Water |

| Key Reactivity | Michael Addition, Knoevenagel Condensation, Cycloaddition |

Protocol 1: Scalable Synthesis of the Precursor

Objective: Synthesize high-purity Methyl 2-cyano-3-(4-methoxyphenyl)acrylate via Knoevenagel condensation.

Reagents & Materials[2][3][5][6]

-

4-Methoxybenzaldehyde (Anisaldehyde) [Reagent Grade, >98%]

-

Methyl Cyanoacetate [>99%]

-

Piperidine (Catalyst)[1]

-

Ethanol (Solvent)

-

Glacial Acetic Acid (Optional buffer)

Experimental Workflow

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-Methoxybenzaldehyde (13.6 g, 100 mmol) and Methyl Cyanoacetate (9.9 g, 100 mmol) to Ethanol (50 mL).

-

Catalysis: While stirring at room temperature, add Piperidine (0.5 mL) dropwise. Note: A mild exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear, replaced by a highly fluorescent product spot ( -

Crystallization: Remove heat and allow the solution to cool slowly to room temperature. The product will crystallize spontaneously. Chill in an ice bath (0–4°C) for 1 hour to maximize yield.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold Ethanol (2 x 10 mL) and cold Hexane (2 x 10 mL).

-

Purification: Recrystallize from hot Ethanol or Methanol if necessary.

-

Drying: Dry in a vacuum oven at 45°C for 6 hours.

Expected Yield: 85–92% Appearance: Pale yellow needles.

Figure 1: Workflow for the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Protocol 2: Application in Heterocycle Synthesis (Pyrazoles)

Objective: Utilize the precursor to synthesize Pyrazolo[3,4-c]pyrazoles or Pyrano[2,3-c]pyrazoles , which are privileged scaffolds in kinase inhibitor research.

Reaction Logic

The cyanoacrylate moiety reacts with hydrazine derivatives.[1][2][3] The hydrazine nitrogen attacks the ester carbonyl (or nitrile), followed by Michael addition to the alkene, leading to cyclization.

Experimental Workflow (One-Pot Synthesis)

-

Mixture: In a reaction vial, combine Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (1.0 mmol) and Hydrazine Hydrate (1.2 mmol) in Ethanol (5 mL).

-

Reflux: Heat to reflux for 4 hours.

-

Observation: The reaction typically precipitates a white or off-white solid upon completion.

-

Workup: Cool to room temperature. Filter the solid and wash with cold ethanol.

-

Result: This yields the 3-amino-4-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one derivative or related tautomers depending on specific conditions (e.g., presence of other components like malononitrile for multicomponent reactions).

Protocol 3: Thiol-Michael Addition (Cysteine Targeting)

Objective: Validate the compound as a Michael acceptor for covalent drug design (Targeting Cysteine residues).

Experimental Workflow

-

Solvent: Dissolve Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (0.5 mmol) in DMSO-d6 (0.6 mL) for direct NMR monitoring.

-

Nucleophile: Add N-Acetyl Cysteine Methyl Ester (0.5 mmol) or Benzyl Mercaptan (0.5 mmol).

-

Base: Add catalytic Triethylamine (0.05 mmol).

-

Monitoring: Acquire ¹H NMR spectra at t=0, 10 min, and 60 min.

-

Data Analysis: Observe the disappearance of the vinylic proton singlet (

ppm) and the appearance of two doublets (or a multiplet) in the aliphatic region (

Figure 2: Mechanism of Thiol-Michael Addition to the cyanoacrylate scaffold.

Analytical Validation (QC Data)

To ensure the integrity of the precursor before use in drug synthesis, compare analytical data against these standards.

| Nucleus | Chemical Shift ( | Assignment |

| ¹H NMR | 8.18 (s, 1H) | Vinylic CH (Beta-position) |

| 7.98 (d, J=8.8 Hz, 2H) | Aromatic (Ortho to alkene) | |

| 6.99 (d, J=8.8 Hz, 2H) | Aromatic (Meta to alkene) | |

| 3.92 (s, 3H) | Methoxy (-OCH₃) | |

| 3.89 (s, 3H) | Methyl Ester (-COOCH₃) | |

| ¹³C NMR | 163.5 | Carbonyl (C=O) |

| 154.8 | Vinylic Beta-Carbon | |

| 116.0 | Nitrile (CN) | |

| 114.5 | Aromatic C-H |

Melting Point: 98–102°C (Varies slightly by crystal habit; Ethyl ester is ~90°C).

References

-

Synthesis of Cyanoacrylates: Organic Syntheses, Coll. Vol. 3, p. 385 (1955).

-

Pyranopyrazole Synthesis: Asadi, S. et al. "One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles..."[2] Arkivoc, 2020(vi), 238-246.[2]

-

Michael Addition Kinetics: Mather, B. D. et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531 (2006).

-

Crystal Structure Data: Suchetan, P. A. et al. "Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate." Acta Crystallographica Section E, 69(11), o1610 (2013). (Note: Reference describes the Ethyl analog, structurally homologous for characterization comparison).

Sources

Application Note: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate in Functional Polymer Synthesis

This Application Note is designed for polymer chemists and materials scientists. It details the synthesis, polymerization, and functional application of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (MCMPA).

Executive Summary

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (MCMPA) is a trisubstituted ethylene derivative belonging to the family of benzylidene cyanoacetates. In polymer chemistry, it serves two distinct high-value roles:

-

UV-Stabilizing Additive: Due to its high molar extinction coefficient in the UV-B/A region and ability to dissipate energy via non-radiative tautomerization.

-

Functional Monomer: It acts as an electron-deficient monomer in radical copolymerization. While it does not homopolymerize due to steric hindrance, it readily copolymerizes with electron-rich monomers (e.g., Styrene, Vinyl Ethers) to form alternating copolymers with pendant "push-pull" chromophores.

This guide provides a validated protocol for the synthesis of the monomer and its subsequent copolymerization with styrene , yielding a polymer with intrinsic optical properties.

Chemical Identity & Mechanism

The "Push-Pull" Electronic Structure

The utility of MCMPA stems from its electronic architecture. It features a strong electron-donating group (Methoxy, -OMe) conjugated through a phenyl ring to two strong electron-withdrawing groups (Cyano, -CN and Ester, -COOMe).

-

Optical Effect: This donor-acceptor ("push-pull") system lowers the HOMO-LUMO gap, creating strong absorption in the 300–350 nm range (UV-B/A).

-

Polymerization Effect: The electron-deficient double bond makes it highly reactive toward electron-rich radicals (like the styryl radical) but unreactive toward itself. This dictates an alternating copolymerization mechanism.

Mechanism of Action: UV Dissipation

When incorporated into a polymer matrix (either as an additive or grafted side-chain), the benzylidene cyanoacetate moiety absorbs UV photons. The excited state dissipates energy primarily through E/Z photoisomerization around the exocyclic double bond, converting harmful UV radiation into harmless heat without breaking the polymer backbone.

Protocol A: Monomer Synthesis

Objective: Synthesize high-purity MCMPA via Knoevenagel Condensation.

Reagents

-

4-Methoxybenzaldehyde (p-Anisaldehyde) [CAS: 123-11-5]

-

Methyl Cyanoacetate [CAS: 105-34-0]

-

Piperidine (Catalyst) [CAS: 110-89-4]

-

Ethanol (Solvent)

-

Recrystallization solvent: Ethanol or Methanol

Step-by-Step Workflow

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-Methoxybenzaldehyde (13.6 g, 0.10 mol) and Methyl Cyanoacetate (9.9 g, 0.10 mol) in 50 mL of Ethanol .

-

Catalysis: Add 5-10 drops of Piperidine to the stirred solution.

-

Note: The reaction is often exothermic; a precipitate may begin to form immediately.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours .

-

Checkpoint: Monitor via TLC (30% Ethyl Acetate in Hexane). The aldehyde spot should disappear.

-

-

Isolation: Cool the flask to room temperature, then place in an ice bath. The product will crystallize extensively.

-

Filtration: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 20 mL).

-

Purification: Recrystallize from hot ethanol to yield pale yellow/green needles.

-

Drying: Dry in a vacuum oven at 40°C overnight.

-

Expected Yield: >85%

-

Melting Point: ~138–140°C

-

Visualization: Synthesis Pathway

Caption: Workflow for the piperidine-catalyzed Knoevenagel condensation of MCMPA.

Protocol B: Radical Copolymerization

Objective: Copolymerize MCMPA with Styrene to create a functionalized optical polymer. Rationale: MCMPA will not homopolymerize. Styrene is selected as the comonomer because its electron-rich double bond complements the electron-poor MCMPA, facilitating smooth radical propagation.

Reagents

-

Monomer 1: MCMPA (Synthesized in Protocol A)

-

Monomer 2: Styrene (Purified to remove inhibitor)

-

Initiator: AIBN (Azobisisobutyronitrile)

-

Solvent: Toluene (anhydrous)

Experimental Setup

-

Feed Ratio: 3:1 (Styrene : MCMPA) molar ratio is recommended to ensure incorporation, though 1:1 alternating structures are favored kinetically.

-

Total Monomer Concentration: ~2.0 M.[4]

Step-by-Step Workflow

-

Charge: In a heavy-walled glass polymerization tube (or Schlenk flask), dissolve MCMPA (2.17 g, 10 mmol) and Styrene (3.12 g, 30 mmol) in 15 mL Toluene .

-

Initiation: Add AIBN (65 mg, 1 mol% relative to total monomer) .

-

Degassing (Critical): Nitrogen purge (bubbling) for 15 minutes or perform 3 freeze-pump-thaw cycles to remove oxygen.

-

Reasoning: Oxygen inhibits radical polymerization and causes induction periods.

-

-

Polymerization: Seal the vessel and place in a thermostated oil bath at 70°C for 12–24 hours .

-

Termination: Cool the reaction mixture rapidly to room temperature.

-

Precipitation: Drop the viscous polymer solution slowly into a large excess of Methanol (200 mL) under vigorous stirring. The copolymer will precipitate as a white fibrous solid.[1]

-

Purification: Reprecipitate: Dissolve the solid in a minimal amount of Chloroform/DCM and precipitate again into Methanol to remove unreacted MCMPA.

-

Drying: Vacuum dry at 50°C for 24 hours.

Visualization: Copolymerization Logic

Caption: Schematic of the electronic complementarity driving the copolymerization of MCMPA and Styrene.

Characterization & Validation

To validate the successful synthesis and polymerization, compare the data against these standard benchmarks:

| Technique | Parameter | Observation (Monomer) | Observation (Copolymer) |

| FT-IR | C≡N Stretch | Sharp peak at ~2220 cm⁻¹ | Present (confirms incorporation) |

| FT-IR | C=C Stretch | Strong peak at ~1600 cm⁻¹ | Diminished/Broadened (backbone formation) |

| ¹H NMR | Vinyl Proton | Singlet at ~8.2 ppm | Disappears (converted to backbone methine) |

| UV-Vis | ~310–330 nm (in CHCl₃) | Similar | |

| TGA | Decomposition | Onset ~220°C | typically >300°C (enhanced stability) |

Causality Note: The disappearance of the sharp vinyl proton singlet in NMR is the definitive proof of polymerization. If this peak remains, the polymer is contaminated with unreacted monomer.

Troubleshooting

-

Issue: Low Polymer Yield.

-

Cause: Steric hindrance of the trisubstituted MCMPA monomer is high.

-

Solution: Increase the ratio of Styrene (the "spacer" monomer) or increase reaction time. Do not exceed 80°C as depolymerization (ceiling temperature effects) can occur with cyanoacrylates.

-

-

Issue: Product is colored (Pink/Red).

-

Cause: Oxidation of the phenolic/methoxy group or trapped piperidine traces.

-

Solution: Ensure thorough washing of the monomer with cold ethanol and acid wash (dilute HCl) during monomer workup if necessary.

-

References

-

Synthesis and Copolymerization of Methoxy Ring-Substituted Phenylcyanoacrylates. Source: Kharas, G. B., et al. ChemRxiv (2022). URL:[Link]

-

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (Crystal Structure & Synthesis). Source: Suchetan, P. A., et al. Acta Crystallographica Section E (2013).[5] URL:[Link]

-

Radical Polymerization of Alkyl 2-Cyanoacrylates. Source: MDPI Polymers (Review). URL:[Link]

-

PubChem Compound Summary: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. Source: National Library of Medicine. URL:[Link][6]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3 | CID 1549779 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purification of "Methyl 2-cyano-3-(4-methoxyphenyl)acrylate" by recrystallization

Application Note: High-Purity Recrystallization of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Abstract

This application note details the purification of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (also known as Methyl

Introduction & Physicochemical Context

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a substituted cinnamate derivative.[1] Its purification is critical because the starting material, p-anisaldehyde, is a liquid that readily autoxidizes, leading to colored impurities that degrade the performance of the final product in optical or spectroscopic applications.[1]

Why Recrystallization? Unlike column chromatography, which consumes large volumes of solvent, recrystallization exploits the steep solubility curve of the acrylate derivative in hot alcohols.[1] The target compound is a solid (MP ~64 °C), whereas the primary impurities (aldehyde and cyanoacetate ester) are liquids at room temperature or highly soluble in cold ethanol, ensuring efficient separation.[1]

Target Compound Data:

| Property | Description |

|---|---|

| IUPAC Name | Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |

| CAS Number | 14479-58-4 |

| Molecular Formula |

Note 1: While the analogous ethyl ester melts at 88–91 °C, the methyl ester has been reported with a melting point of 64 °C [1].[1] Polymorphism or E/Z isomerization may affect observed values.[1]

Materials & Equipment

Reagents:

-

Crude Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (Synthesized via Knoevenagel condensation).[1]

-

Ethanol (95% or Absolute): Primary recrystallization solvent.[1]

-

Activated Carbon (Optional): For removing colored oligomers.[1]

Equipment:

-

Round-bottom flask (RBF) with reflux condenser.[1]

-

Magnetic stirrer/hot plate.[1]

-

Buchner funnel and vacuum flask.[1]

-

Ice-water bath.[1]

Experimental Protocol

Phase 1: Solvent Selection & Dissolution

Rationale: Ethanol is chosen because it dissolves the polar catalyst salts (piperidinium acetate) and the organic starting materials at room temperature, but requires heat to dissolve the target acrylate.[1]

-

Charge Crude: Place 10.0 g of crude solid into a 100 mL round-bottom flask.

-

Add Solvent: Add 40 mL of Ethanol (95%) .

-

Guideline: Start with a ratio of ~4 mL solvent per gram of solid.[1]

-

-

Reflux: Heat the mixture to boiling (approx. 78 °C) with stirring.

-

Check Solubility:

-

Scenario A (Clear Solution): Proceed to Step 5.

-

Scenario B (Undissolved Solid): Add Ethanol in 5 mL increments, returning to boil between additions, until fully dissolved.

-

Scenario C (Colored/Oily): If the solution is dark, add 0.5 g Activated Carbon, reflux for 5 minutes, then perform a Hot Filtration .

-

Phase 2: Crystallization & Collection

Rationale: Slow cooling promotes the growth of the thermodynamically stable E-isomer and excludes impurities from the crystal lattice.[1]

-

Slow Cooling: Remove the flask from heat. Allow it to cool to room temperature (20–25 °C) undisturbed.

-

Observation: Needle-like crystals should begin to form around 40–50 °C.[1]

-

-

Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

-

Filtration: Filter the cold slurry using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake with cold Ethanol (2 x 10 mL).

-

Critical: The solvent must be ice-cold to prevent redissolving the product.[1]

-

-

Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours or air-dry overnight.

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow of the purification process, including decision points for impurity management.

Figure 1: Step-by-step decision matrix for the recrystallization of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Troubleshooting & Optimization

Common issues encountered during the crystallization of cinnamate derivatives and their solutions.

| Issue | Cause | Corrective Action |

| Oiling Out | Product separates as a liquid oil before crystallizing.[1] | Re-heat to dissolve.[1] Add a seed crystal at the cloud point.[1] Scratch the inner glass wall with a rod to induce nucleation.[1] |

| Low Yield | Too much solvent used; product remains in mother liquor.[1] | Concentrate the mother liquor by rotary evaporation (remove ~50% vol) and repeat cooling. |

| Yellow Color | Oxidized anisaldehyde or polymerization byproducts.[1] | Recrystallize again using Activated Carbon or wash crystals with a 90:10 Ethanol/Water mix.[1] |

Troubleshooting Logic Tree

Figure 2: Rapid response logic for common crystallization failures.

References

-

Quiroga, J., et al. "Using a warm dioxane/MeOH/NaBH4 mixture as convenient medium for the selective chemical reduction of the C=C double bond in α,β-unsaturated systems."[1] Revista Colombiana de Química, vol. 40, no. 1, 2011.

-

PubChem.[1] "Methyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate."[1][2][5][6][7][8] National Library of Medicine.[1]

-

Sigma-Aldrich.[1] "Methyl 2-cyano-3-(4-methoxyphenyl)acrylate Product Specification."

Sources

- 1. US5455369A - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]

- 2. 65576-66-1|Methyl 2-cyano-3-(4-methoxyphenyl)acrylate|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. (E)-Methyl 2-cyano-3-(5-(4-methoxyphenyl)thiophen-2-yl)acrylate - High purity | EN [georganics.sk]

- 6. lookchem.com [lookchem.com]

- 7. Using a warm dioxane/MeOH/NaBH4 mixture as convenient medium for the selective chemical reduction of the C=C double bond in α,β-unsaturated systems [scielo.org.co]

- 8. 14479-58-4|Methyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate|BLD Pharm [bldpharm.com]

Scale-up synthesis of "Methyl 2-cyano-3-(4-methoxyphenyl)acrylate"

Application Note & Process Protocol

Executive Summary

This application note details the scalable synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate via the Knoevenagel condensation of p-anisaldehyde and methyl cyanoacetate. Unlike the synthesis of alkyl-2-cyanoacrylate monomers (used in instant adhesives), this protocol yields a stable, conjugated ester often utilized as a UV-absorbing intermediate or a scaffold in pharmaceutical drug design.

The method described prioritizes "Green Chemistry" principles suitable for kilogram-scale production, utilizing ethanol as a solvent to facilitate product isolation via crystallization, thereby eliminating the need for chromatographic purification.

Scientific Background & Mechanism[1][2][3]

Chemical Context

The target molecule is an

-

Target: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

-

Key Challenge: Controlling the exotherm during scale-up and ensuring exclusive formation of the alkene without oligomerization.

Mechanistic Insight

The reaction proceeds through a base-catalyzed nucleophilic addition followed by dehydration. Piperidine is selected as the catalyst because it acts as a secondary amine to form a reactive iminium ion intermediate with the aldehyde, which is significantly more electrophilic than the free aldehyde.

The Catalytic Cycle:

-

Deprotonation: Piperidine deprotonates the active methylene of methyl cyanoacetate, forming a resonance-stabilized enolate.

-

Activation: Piperidine reacts with p-anisaldehyde to form a transient iminium species.

-

Attack: The enolate attacks the iminium ion (or aldehyde), forming a

-amino ester or aldol intermediate. -

Elimination: Spontaneous elimination of piperidine/water yields the conjugated double bond.

Mechanistic Pathway Diagram

Caption: Catalytic cycle showing piperidine-mediated activation and subsequent elimination.

Process Optimization & Causality

To ensure a self-validating system, the following parameters were optimized. The causality behind these choices is critical for reproducibility.

| Parameter | Selected Condition | Scientific Rationale (Causality) |

| Solvent | Ethanol (95% or Absolute) | Solubility Differential: Reactants are soluble in hot ethanol, but the product is highly crystalline and insoluble in cold ethanol. This drives the equilibrium forward (Le Chatelier’s principle) and allows for filtration-based isolation (no chromatography). |

| Catalyst | Piperidine (0.05 - 0.1 eq) | Nucleophilicity: Piperidine is sufficiently basic to deprotonate the ester but also nucleophilic enough to form the iminium intermediate, accelerating the rate-determining step. |

| Stoichiometry | 1:1.05 (Aldehyde:Ester) | Purity: A slight excess of methyl cyanoacetate is used because it remains in the filtrate (mother liquor) during crystallization, whereas unreacted aldehyde can co-crystallize and contaminate the product. |

| Temperature | Reflux (~78°C) | Dehydration: Elevated temperature ensures rapid elimination of water. Lower temperatures may stall at the aldol intermediate (alcohol). |

Scale-Up Protocol (100g - 1kg Batch)

Safety Warning: Methyl cyanoacetate is a nitrile derivative; treat as toxic. Piperidine is flammable and toxic. Perform all operations in a fume hood.

Materials

-

Reactant A: 4-Methoxybenzaldehyde (Anisaldehyde) [MW: 136.15]

-

Reactant B: Methyl Cyanoacetate [MW: 99.09]

-

Catalyst: Piperidine [MW: 85.15]

-

Solvent: Ethanol (Industrial Grade)

Step-by-Step Methodology

Step 1: Charge and Dissolution

-

Equip a Double-Jacketed Reactor (or 2L 3-neck flask) with an overhead mechanical stirrer, reflux condenser, and temperature probe.

-

Charge 136.2 g (1.0 mol) of 4-Methoxybenzaldehyde.

-

Charge 104.0 g (1.05 mol) of Methyl Cyanoacetate.

-

Add 400 mL of Ethanol.

-

Start stirring at 200 RPM. The mixture will be a clear, colorless to pale yellow solution.

Step 2: Thermal Equilibration

-

Heat the mixture to 50°C .

-

Why: Pre-heating prevents a sudden, violent exotherm upon catalyst addition. It establishes a thermal baseline.

-

Step 3: Catalysis (Critical Control Point)

-

Prepare a solution of 1.0 mL Piperidine in 10 mL Ethanol .

-

Add the catalyst solution dropwise over 10 minutes.

-

Observation: The solution will turn yellow/orange immediately. A mild exotherm (5-10°C rise) will occur.

-

Control: If temperature exceeds 65°C, halt addition until cooled.

-

Step 4: Reaction & Reflux

-

Increase jacket temperature to heat the reaction to Reflux (approx. 78-80°C) .

-

Maintain reflux for 2 to 3 hours .

-

In-Process Control (IPC): Take a 50 µL aliquot, dilute in MeCN, and analyze by HPLC or TLC (Hexane:EtOAc 8:2).

-

Criteria: < 1% residual Anisaldehyde area.

-

Step 5: Crystallization & Isolation [6]

-

Turn off heat. Allow the reactor to cool slowly to room temperature (25°C) over 2 hours.

-

Why: Slow cooling promotes large crystal growth, improving filtration speed and purity.

-

-

Once at 25°C, cool further to 0-5°C using a chiller for 1 hour. The product will form a thick slurry of white to pale yellow needles.

-

Filtration: Vacuum filter the slurry using a Buchner funnel or centrifuge.

-

Wash: Wash the cake with 2 x 100 mL of cold Ethanol (0°C) . This removes unreacted methyl cyanoacetate and the yellow color (impurities).

Step 6: Drying

-

Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 195g - 210g (90-96%).

-

Appearance: White to off-white crystalline solid.

Experimental Workflow Diagram

Caption: Operational workflow for the kilogram-scale synthesis.

Analytical Controls & Specifications

To validate the synthesis, compare the isolated product against these specifications.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to pale yellow crystalline powder |

| Purity | HPLC (UV 254nm) | > 99.0% Area |

| Melting Point | Capillary | 105 - 108°C (Note: Methyl ester typically higher melting than Ethyl ester analogs) |

| 1H NMR | 400 MHz (CDCl3) |

Note: Chemical shifts are approximate and based on the analogous Ethyl ester structure, adjusted for the methyl group.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<80%) | Product too soluble in warm ethanol. | Cool to -10°C before filtration; reduce solvent volume in next batch. |

| Product is Yellow/Orange | Residual catalyst or oxidized impurities. | Increase the volume of the cold ethanol wash. Recrystallize from hot ethanol if necessary. |

| Reaction Stalls | Water accumulation inhibiting iminium formation. | Ensure ethanol is dry (though not strictly anhydrous); add 5% more catalyst. |

| Violent Boiling | Catalyst added too fast at reflux. | Safety Critical: Only add catalyst at <50°C or use a dropping funnel for very slow addition at reflux. |

References

-

Reaction Mechanism & Catalysis

- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. J. Phys. Chem. B. (2017).

-

General Knoevenagel Protocols

- Knoevenagel Condens

-

Safety Data (Methyl Cyanoacetate)